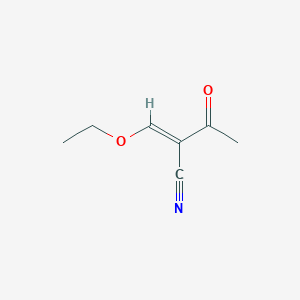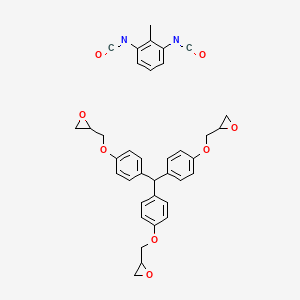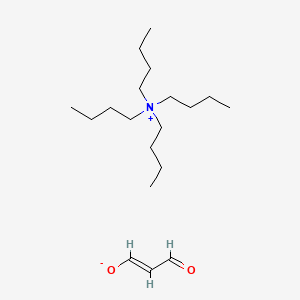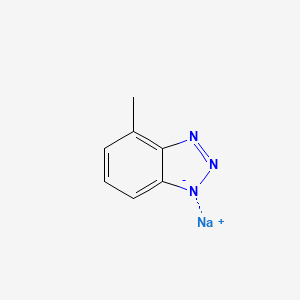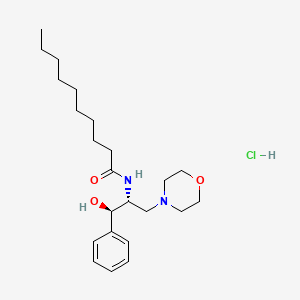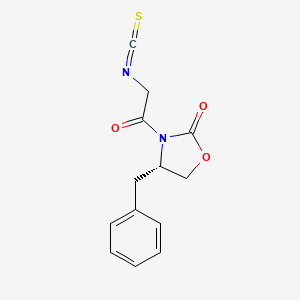
CARDIOTOXIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cardiotoxin, also known as cytotoxin, is a sixty amino-acid polypeptide toxin from the Taiwan cobra Naja atra . It is highly basic and hydrophobic . Cardiotoxins are known to cause heart dysfunction as electric or muscle damage, resulting in heart toxicity .
Synthesis Analysis
Cardiotoxin has been used to study the molecular mechanisms of myogenic stem cells in response to injury . It is a potent myonecrotic agent that has been utilized to study skeletal muscle regeneration .Molecular Structure Analysis
The molecular structure of Cardiotoxin III (CTX III) displays a folding of the polypeptide backbone that creates five strands from a globular structure. These strands form a double and a triple antiparallel β-sheet . CTX III contains multiple binding sites and is cytolytic for myocardial cells and human leukemic T cells .Chemical Reactions Analysis
Cardiotoxin-induced skeletal muscle injury elicits profound changes in anabolic and stress signaling, and muscle fiber type composition . The delivery of the myonecrotic agent, cardiotoxin, has been used to examine the molecular mechanisms of myogenic stem cells in response to injury .Physical And Chemical Properties Analysis
While specific physical and chemical properties of Cardiotoxin were not found in the search results, it is known that Cardiotoxin is a peptide toxin produced by the Chinese cobra (Naja atra) and is cytotoxic .科学的研究の応用
1. Cardiotoxicity Research and Drug Safety
Cardiotoxicity, a severe side effect of drugs causing structural or electrophysiological changes in heart muscle cells, is a major reason for drug failure in the preclinical and clinical phases of drug discovery. Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are emerging as predictive alternatives in preclinical cardiotoxicity screening, potentially aiding in the prediction of drug-induced cardiac issues and the development of safer pharmaceutical agents (Sala, Bellin, & Mummery, 2016).
2. Anticancer Therapeutic Potential
Cardiotoxin III, isolated from Naja naja atra venom, shows potential anticancer therapeutic activity. Its application in human adenocarcinoma A549 cells suggests a role in inducing apoptosis and inactivating specific growth factor receptors, indicating its potential in cancer treatment (Su et al., 2010).
3. Role in Cardiac Muscle Cell Protection
Research on relaxin, a cardiotropic hormone, shows its protective action on cardiac muscle cells against hypoxia and reoxygenation-induced damage. This has implications for the development of therapeutic approaches in treating heart damage related to ischemia (Boccalini et al., 2015).
4. Biomarkers in Predicting and Preventing Cardiotoxicity
The use of biomarkers, such as cardiac troponin, in chemotherapy patients allows for the early identification of those prone to myocardial dysfunction and cardiac events. This provides a basis for cardioprotective strategies, particularly in populations undergoing cancer therapy (Cardinale et al., 2017).
5. Insights into Cardiotoxicity Mechanisms
Continued exploration into cardiotoxicity mechanisms, including studies on drugs like Adriamycin and chemicals like arsenic trioxide, provides critical insights into cardiac responses to toxicants. Understanding these mechanisms can guide the development of therapeutic approaches and improve patient outcomes (Kang Yj, 2003).
作用機序
Safety and Hazards
Cardiotoxicity is a major adverse effect that has been encountered for some clinically important drugs especially antineoplastic agents . This toxicity has previously led to the post-marketing withdrawal of numerous pharmacologically active drugs and limits the efficacy of other clinically useful ones .
将来の方向性
Given improving cancer-specific survival and the growing burden of cardiovascular disease (CVD) in the survivor population, attention to cardiovascular reserve has become increasingly important . Future research could focus on developing strategies that aim to improve muscle molecular signaling and thereby recovery .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for CARDIOTOXIN involves the coupling of two peptides and subsequent post-translational modifications.", "Starting Materials": [ "Peptide A: H-Gly-Val-Cys-Gly-Cys-Leu-Val-Pro-Ala-Cys-Thr-Leu-Gly-Ser-Cys-Arg-Thr-Gly-Lys-Arg-Ile-Cys-Asn-Asn-Asn-OH", "Peptide B: H-Glu-Cys-Tyr-Cys-Trp-Arg-Asn-Pro-Lys-Gly-Cys-Arg-Ser-Thr-Leu-Cys-Asn-Gly-Asp-Thr-Cys-Arg-Gly-Lys-Asn-OH" ], "Reaction": [ "Peptide A and peptide B are separately synthesized using solid-phase peptide synthesis.", "Peptide A is modified by the addition of a 4-mercapto-butyric acid (MBA) group to the Cys6 residue.", "Peptide B is modified by the addition of a 2,4-dimethoxybenzyl (Dmb) group to the Cys2 residue.", "The modified peptides are then coupled using a thiol-disulfide exchange reaction, forming a disulfide bond between the Cys2 residue of peptide B and the MBA-modified Cys6 residue of peptide A.", "The resulting linear peptide is then cyclized through a native chemical ligation (NCL) reaction.", "The NCL reaction involves the reaction of a C-terminal thioester of peptide A with an N-terminal cysteine of peptide B, forming a peptide bond and releasing a thioester intermediate.", "The thioester intermediate is then attacked by the N-terminal cysteine of peptide A, forming a second peptide bond and releasing the final CARDIOTOXIN product.", "The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy." ] } | |
CAS番号 |
56574-47-1 |
製品名 |
CARDIOTOXIN |
分子式 |
C19H28F6NO5PS |
分子量 |
6,800 Da |
純度 |
≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




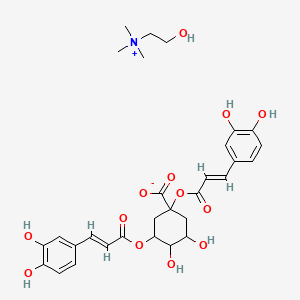
![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
